molecular formula C12H13N3O2 B1466619 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one CAS No. 1491203-98-5

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one

Cat. No.: B1466619
CAS No.: 1491203-98-5
M. Wt: 231.25 g/mol
InChI Key: STWPTHXQSJBPLP-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one is a synthetic chemical compound of high interest in medicinal chemistry and preclinical research. This molecule features a benzo[d]isoxazole scaffold, a privileged structure in drug discovery known for its diverse biological activities. Research on analogous benzo[d]isoxazole derivatives has demonstrated their significant potential as potent antagonists of Exchange Proteins Directly Activated by cAMP (EPAC), which are implicated in diseases such as diabetes, cancer, and heart failure . Furthermore, the 3-aminoazetidine moiety is a valuable fragment in the design of kinase inhibitors and other biologically active molecules, suggesting this compound could serve as a key intermediate for developing targeted therapies. The structural architecture of this reagent, combining a planar heteroaromatic system with a conformationally constrained, polar azetidine group, makes it a versatile building block for constructing compound libraries. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening assays. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(1,2-benzoxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-6-15(7-8)12(16)5-10-9-3-1-2-4-11(9)17-14-10/h1-4,8H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWPTHXQSJBPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]isoxazol-3-yl-methanesulfonic Acid

This intermediate can be prepared by reacting an oxime with a basic agent. The basic agent can be a hydroxide of an alkali or alkaline-earth metal or an organic base like triethylamine. The reaction is typically carried out in solvents such as water, acetonitrile/methanol, or dichloromethane at temperatures ranging from -20°C to the reflux temperature of the solvent.

Aminoazetidine Derivatives

Aminoazetidine derivatives can be synthesized through various methods, including the reaction of azetidine with amines or through the reduction of nitroazetidine derivatives. However, specific methods for 3-aminoazetidine may involve more complex steps, potentially involving ring-opening reactions followed by cyclization.

Research Findings

The synthesis of complex molecules like 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one requires careful optimization of reaction conditions to achieve high yields and purity. The choice of solvents, bases, and coupling reagents is crucial. Additionally, the use of green chemistry principles to minimize environmental impact is increasingly important in modern organic synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one

This compound is a chemical compound featuring an azetidine ring and a benzo[d]isoxazole moiety. Its scientific applications span chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : this compound serves as a building block in the synthesis of complex molecules.

Biology

  • Bioactive Compound Research : This compound is investigated for its potential bioactive properties, including antimicrobial and anticancer activities.

Medicine

  • Therapeutic Potential : Explored for potential therapeutic effects, particularly in the development of new drugs.
  • Drug Development : The compound's mechanism of action involves interaction with specific molecular targets and pathways, where the azetidine ring and benzo[d]isoxazole moiety may interact with enzymes or receptors, potentially modulating biological processes by inhibiting certain enzymes or binding to receptors, thus altering cellular signaling pathways.

Industry

  • Advanced Materials : Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and benzo[d]isoxazole moiety may interact with enzymes or receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are highlighted below, focusing on heterocyclic substituents, bioactivity, and synthetic strategies.

Structural and Functional Analogues

Key Differentiators

Heterocyclic Ring Size and Strain: The 3-aminoazetidine group in the target compound introduces significant ring strain compared to six-membered piperazine/piperidine analogs. This strain may reduce conformational flexibility but enhance binding specificity in certain targets. Piperazine-containing analogs (e.g., ) exhibit stronger antimycobacterial activity, likely due to improved solubility and target affinity from the larger, less strained ring.

This substitution correlates with discontinued development, suggesting diminished efficacy. Fluorinated benzo[d]isoxazole derivatives (e.g., ) show enhanced antimicrobial activity, attributed to increased electronegativity and metabolic stability.

Synthetic Methodologies: The target compound’s synthesis likely involves nucleophilic substitution between azetidine precursors and activated ethanone intermediates, whereas photocatalytic methods are employed for hexahydrobenzo[d]isoxazole derivatives.

Biological Activity

Overview

1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one is a compound characterized by its unique structural features, which include an azetidine ring and a benzo[d]isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring and benzo[d]isoxazole moiety allow for interactions with various enzymes and receptors, leading to modulation of cellular processes. Notably, it has been suggested that the compound may inhibit certain enzymes, thereby affecting cellular signaling pathways and contributing to its therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has shown efficacy against various Gram-positive bacteria, with some studies suggesting activity against Gram-negative strains as well. This antimicrobial potential is linked to its structural characteristics, which may facilitate interaction with bacterial cell targets.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting human topoisomerase I, an enzyme critical for DNA replication and transcription. The inhibition of this enzyme leads to cell cycle arrest and subsequent apoptosis in affected cells, highlighting the compound's potential as a therapeutic agent in cancer treatment.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various derivatives of this compound revealed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Study 2: Anticancer Mechanism

In another investigation focused on its anticancer effects, researchers treated various cancer cell lines with different concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis rates, with significant effects observed at concentrations above 10 µM.

Concentration (µM)Apoptosis Rate (%)
515
1030
2050

Q & A

Q. Table 1: Example Reaction Conditions for Benzo[d]isoxazole Synthesis

ReactantsConditionsYield (%)Reference
2-Aminobenzothiazole + aryl glyoxalEtOH, reflux, 12 h65–78
6-Aminobenzo[d]isoxazole + sulfurochloridic acid120°C, N₂, 1 h72

Advanced: How can researchers optimize the reaction yield of the benzo[d]isoxazole moiety during synthesis?

Methodological Answer:
Yield optimization requires careful control of reaction parameters:

  • Temperature and Catalysis : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) reduces side reactions and improves efficiency compared to traditional reflux .
  • Electronic Effects : Electron-withdrawing groups (EWGs) on aryl glyoxals favor cyclization to benzo[d]isoxazole derivatives, while electron-donating groups (EDGs) may require acid/base mediation .
  • Purification : Chromatography or recrystallization in ethanol/water mixtures enhances purity, critical for downstream coupling reactions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the azetidine and benzo[d]isoxazole rings. For example, the NH2_2 group in 3-aminoazetidine appears as a broad singlet at δ 2.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 286.1194) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous benzimidazole derivatives .

Advanced: How to resolve discrepancies in biological activity data across different studies?

Methodological Answer:
Contradictions in activity (e.g., FLT3 inhibition vs. S1PL modulation) may arise from:

  • Assay Conditions : Validate cell lines (e.g., murine vs. human FLT3-ITD mutants) and ligand concentrations .
  • Compound Stability : Test for hydrolysis or oxidation in buffer solutions using HPLC-MS .
  • Off-Target Effects : Employ kinase profiling panels (≥50 kinases) to identify non-specific binding .

Q. Table 2: Biological Activity Comparison

StudyTargetIC50_{50} (nM)Model SystemReference
FLT3 InhibitionQuizartinib1Murine
S1PL InhibitionLX2931150Human PBMCs

Basic: What are the known biological targets of this compound?

Methodological Answer:

  • FLT3 Kinase : Potent inhibition observed in analogs like Quizartinib, a FLT3-ITD inhibitor with sub-nanomolar IC50_{50} .
  • Sphingosine 1-Phosphate Lyase (S1PL) : Modulation reduces lymphocyte trafficking, validated in rodent arthritis models .
  • Validation Methods : Use siRNA knockdown or CRISPR-Cas9 knockout models to confirm target specificity.

Advanced: What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance solubility and reduce hydrolysis .
  • Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to stabilize the compound in plasma .
  • pH Adjustment : Buffers at pH 5–6 minimize degradation of the azetidine amine group .

Data Contradiction: How to address conflicting solubility data reported in literature?

Methodological Answer:
Discrepancies often stem from:

  • Polymorphism : Characterize crystalline vs. amorphous forms using DSC and PXRD .
  • Purity : Verify via HPLC (≥98% purity) to exclude impurities affecting solubility .
  • Measurement Conditions : Standardize shake-flask vs. nephelometry methods in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one

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